Tripartin
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Overview
Description
Tripartin is a dichlorinated indanone natural product that was first isolated in 2013 from the culture broth of the Streptomyces species associated with larvae of the dung beetle Copris tripartitus Waterhouse . It is notable for its unique dichlorinated functionality and its role as the first natural specific inhibitor of histone H3 lysine 9 demethylase .
Preparation Methods
The synthesis of dimethyl tripartin, a synthetic precursor of natural product this compound, involves a six-step longest linear sequence starting from commercially available 3,5-dimethoxy benzaldehyde . The key step in this synthesis is the ClTi(OiPr)3-mediated dichloromethine insertion . The overall yield of this synthetic route is approximately 21% . Industrial production methods for this compound have not been fully developed due to the complexity of its synthesis and the sensitivity of its structure to acidic and basic conditions .
Chemical Reactions Analysis
Tripartin undergoes various types of chemical reactions, including:
Oxidation: The tertiary hydroxyl group in this compound can be oxidized under specific conditions.
Reduction: The dichloromethine group can be reduced to form different products.
Substitution: The dichlorinated indanone structure allows for substitution reactions, particularly at the dichloromethine group. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
Tripartin has significant scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is the first natural specific inhibitor of histone H3 lysine 9 demethylase, an enzyme involved in the regulation of gene expression through the methylation and demethylation of histone proteins . This makes this compound a valuable tool in epigenetic research and a potential therapeutic agent for diseases such as leukemia, breast cancer, and prostate cancer . Additionally, this compound’s unique structure and reactivity make it a subject of interest in synthetic chemistry and natural product research .
Mechanism of Action
Tripartin exerts its effects by inhibiting histone H3 lysine 9 demethylase, an enzyme that removes methyl groups from lysine residues on histone proteins . This inhibition affects the methylation status of histones, thereby regulating gene expression and influencing various cellular processes . The molecular targets of this compound include the active site of histone H3 lysine 9 demethylase, where it binds and prevents the enzyme from catalyzing the demethylation reaction .
Comparison with Similar Compounds
Tripartin is unique among histone demethylase inhibitors due to its natural origin and specific inhibition of histone H3 lysine 9 demethylase . Similar compounds include synthetic inhibitors of histone demethylases such as tranylcypromine and GSK-J1 . these synthetic inhibitors often lack the specificity and natural origin of this compound . The unique dichlorinated indanone structure of this compound also sets it apart from other inhibitors, providing distinct reactivity and binding properties .
Properties
Molecular Formula |
C10H8Cl2O4 |
---|---|
Molecular Weight |
263.07 g/mol |
IUPAC Name |
(3S)-3-(dichloromethyl)-3,4,6-trihydroxy-2H-inden-1-one |
InChI |
InChI=1S/C10H8Cl2O4/c11-9(12)10(16)3-7(15)5-1-4(13)2-6(14)8(5)10/h1-2,9,13-14,16H,3H2/t10-/m0/s1 |
InChI Key |
MSZOGTOYLFZMMQ-JTQLQIEISA-N |
Isomeric SMILES |
C1C(=O)C2=C([C@@]1(C(Cl)Cl)O)C(=CC(=C2)O)O |
Canonical SMILES |
C1C(=O)C2=C(C1(C(Cl)Cl)O)C(=CC(=C2)O)O |
Origin of Product |
United States |
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